molecular formula C12H12O4 B14637112 4-Methoxy-4-oxobut-2-en-2-yl benzoate CAS No. 53067-25-7

4-Methoxy-4-oxobut-2-en-2-yl benzoate

Cat. No.: B14637112
CAS No.: 53067-25-7
M. Wt: 220.22 g/mol
InChI Key: WZFAHVQUOFYFPP-UHFFFAOYSA-N
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Description

4-Methoxy-4-oxobut-2-en-2-yl benzoate is a benzoate ester characterized by a methoxy group and a ketone (oxo) substituent on a conjugated butenolide ring. Similar compounds, such as phenyl benzoate derivatives, are synthesized for evaluating pharmaceutical properties, as seen in analogues like 2-methoxy-4-(prop-2-en-1-yl)phenyl 4-methoxybenzoate, which exhibit perpendicular aromatic rings and hydrogen-bonded crystal structures .

Properties

CAS No.

53067-25-7

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

(4-methoxy-4-oxobut-2-en-2-yl) benzoate

InChI

InChI=1S/C12H12O4/c1-9(8-11(13)15-2)16-12(14)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

WZFAHVQUOFYFPP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)OC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-oxobut-2-en-2-yl benzoate typically involves the esterification of 4-methoxy-4-oxobut-2-enoic acid with benzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-oxobut-2-en-2-yl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-4-oxobut-2-en-2-yl benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 4-Methoxy-4-oxobut-2-en-2-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carbonyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Insights :

  • The methoxy and oxo groups in the target compound likely enhance its electrophilicity compared to alkyl or benzyl esters, influencing reactivity in polymerization or hydrolysis .
  • Substituents like dimethylamino (in ethyl 4-(dimethylamino) benzoate) improve electron donation, increasing reactivity in resin curing, whereas methoxy groups may stabilize intermediates via conjugation .

Physicochemical Properties and Stability

Table 2: Comparative Physicochemical Properties

Property This compound Benzyl Benzoate Ethyl 4-(Dimethylamino) Benzoate
Odor Not reported Balsamic (almond-like) Not reported
Solubility Likely polar aprotic solvents Lipophilic Moderate polarity
pKa (if applicable) N/A ~4.2 (benzoic acid) N/A

Stability Considerations :

  • Benzoate esters with electron-withdrawing groups (e.g., oxo, methoxy) may exhibit slower hydrolysis rates compared to alkyl esters due to reduced electrophilicity at the ester carbonyl .
  • The conjugated butenolide system in the target compound could enhance UV stability, similar to phenyl benzoate derivatives with rigid structures .

Polymer and Resin Chemistry

  • Ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate in resin curing, achieving higher degrees of conversion and superior physical properties . The target compound’s methoxy group may similarly enhance curing efficiency in photopolymerization.
  • Alkyl benzoates (e.g., methyl, ethyl) are widely used in cosmetics for their emollient properties, whereas methoxy-substituted esters may find niche roles in specialty coatings .

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